

# Comparative Guide to the Structural Confirmation of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-[3-(Benzyloxy)phenyl]phenylacetic acid

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This guide provides a comparative analysis to aid in the structural confirmation of **4-[3-(Benzyloxy)phenyl]phenylacetic acid**. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and presents a comparison with its structural isomers, for which experimental data is more readily accessible.

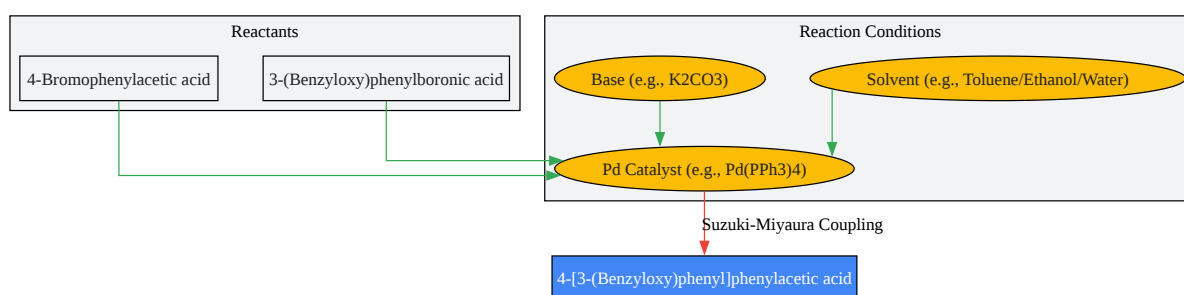
## Structural Overview and Comparison

The target compound, **4-[3-(Benzyloxy)phenyl]phenylacetic acid**, is a biphenylacetic acid derivative. Its structure is characterized by a phenylacetic acid moiety linked to a second phenyl ring at the 4-position, which in turn is substituted with a benzyloxy group at the 3-position. For comparative purposes, we will examine its isomers: 4-benzyloxyphenylacetic acid and 3-(4-benzyloxyphenyl)phenylacetic acid.

Property	4-[3-(Benzyloxy)phenyl]phenylacetic acid	4-Benzyloxyphenylacetic acid	3-(4-Benzyloxyphenyl)phenylacetic acid
CAS Number	893640-40-9	6547-53-1	1355248-18-8
Molecular Formula	C <sub>21</sub> H <sub>18</sub> O <sub>3</sub> [1][2]	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub>	C <sub>21</sub> H <sub>18</sub> O <sub>3</sub>
Molecular Weight	318.37 g/mol [1]	242.27 g/mol	318.37 g/mol
Structure	A biphenylacetic acid with a meta-benzyloxy substituent.	A phenylacetic acid with a para-benzyloxy substituent.	A biphenylacetic acid with a para-benzyloxy substituent on the second phenyl ring.

## Proposed Synthesis Pathway

A plausible synthetic route for **4-[3-(Benzyloxy)phenyl]phenylacetic acid** involves a Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This widely used method is effective for forming carbon-carbon bonds between aryl halides and arylboronic acids.



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Caption: Proposed synthesis of **4-[3-(Benzyloxy)phenyl]phenylacetic acid** via Suzuki-Miyaura coupling.

## Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

A mixture of 4-bromophenylacetic acid (1 equivalent), 3-(benzyloxy)phenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents) is prepared in a suitable solvent system, for instance, a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

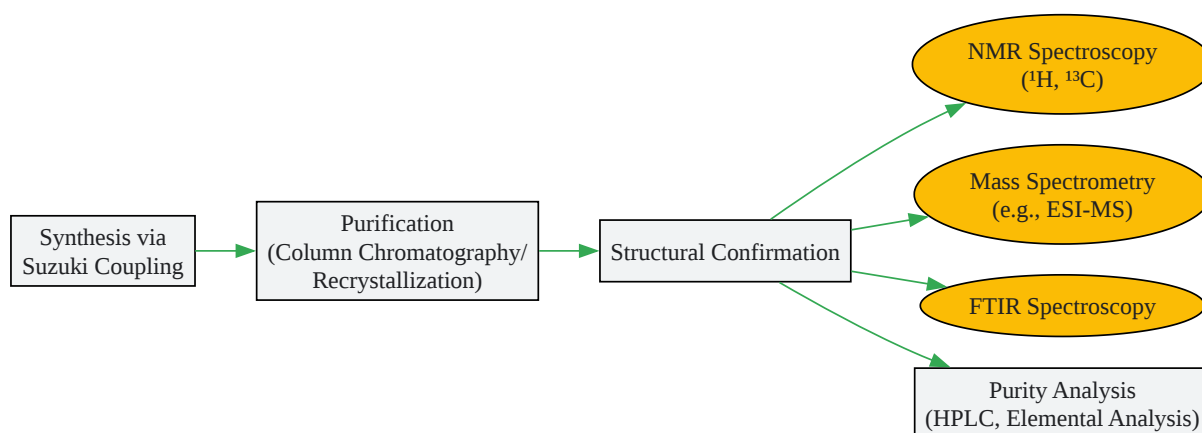
## Predicted and Comparative Spectroscopic Data

As experimental spectra for **4-[3-(Benzyloxy)phenyl]phenylacetic acid** are not readily available, the following table provides predicted values based on its structure and compares them with the available data for its isomers.

Spectroscopic Data	4-[3-(Benzyloxy)phenyl]phenyl acetic acid (Predicted)	4-Benzyloxyphenylacetic acid (Experimental)
<sup>1</sup> H NMR (ppm)	~3.6 (s, 2H, -CH <sub>2</sub> COOH), ~5.1 (s, 2H, -OCH <sub>2</sub> Ph), ~7.0-7.6 (m, 13H, Ar-H)	3.57 (s, 2H), 4.91 (s, 2H), 6.79 (d, 2H), 7.14 (d, 2H), 7.28-7.45 (m, 5H)
<sup>13</sup> C NMR (ppm)	~40 (-CH <sub>2</sub> COOH), ~70 (-OCH <sub>2</sub> Ph), ~115-160 (Ar-C), ~175 (-COOH)	Data not readily available
Mass Spectrum (m/z)	Expected molecular ion [M] <sup>+</sup> at 318. A prominent fragment would be the loss of the benzyl group (C <sub>7</sub> H <sub>7</sub> , 91 m/z), resulting in a fragment at 227. Another key fragmentation would be the loss of the carboxylic acid group (COOH, 45 m/z).	For the ester, Phenylacetic acid, 4-benzyloxyphenyl ester (C <sub>21</sub> H <sub>18</sub> O <sub>3</sub> ), the molecular weight is 318.37. <sup>[7]</sup>

## Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel organic compound like **4-[3-(Benzyloxy)phenyl]phenylacetic acid**.



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Caption: Workflow for synthesis and structural analysis.

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## References

- 1. 4-[3-(Benzyloxy)phenyl]phenylacetic acid | 893640-40-9 [sigmaaldrich.com]
- 2. store.p212121.com [store.p212121.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Phenylacetic acid, 4-benzyloxyphenyl ester [webbook.nist.gov]

- To cite this document: BenchChem. [Comparative Guide to the Structural Confirmation of 4-[3-(Benzyloxy)phenyl]phenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289910#confirming-the-structure-of-4-3-benzyloxy-phenyl-phenylacetic-acid>]

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